Cas no 1806307-06-1 (3-Ethyl-5-iodo-4-(trifluoromethyl)pyridine)

3-Ethyl-5-iodo-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative with a trifluoromethyl substituent, offering unique reactivity and structural properties for synthetic applications. The presence of the iodine atom at the 5-position facilitates cross-coupling reactions, such as Suzuki or Sonogashira couplings, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, which is advantageous in drug design. The ethyl group at the 3-position provides steric and electronic modulation, further diversifying its utility in heterocyclic chemistry. This compound is particularly useful in the development of fluorinated bioactive molecules, where precise functionalization is critical. Its high purity and well-defined structure ensure reliable performance in advanced synthetic workflows.
3-Ethyl-5-iodo-4-(trifluoromethyl)pyridine structure
1806307-06-1 structure
商品名:3-Ethyl-5-iodo-4-(trifluoromethyl)pyridine
CAS番号:1806307-06-1
MF:C8H7F3IN
メガワット:301.047564744949
CID:4905113

3-Ethyl-5-iodo-4-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 3-Ethyl-5-iodo-4-(trifluoromethyl)pyridine
    • インチ: 1S/C8H7F3IN/c1-2-5-3-13-4-6(12)7(5)8(9,10)11/h3-4H,2H2,1H3
    • InChIKey: ZQBBYVTUPCXUGB-UHFFFAOYSA-N
    • ほほえんだ: IC1=CN=CC(=C1C(F)(F)F)CC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 171
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 12.9

3-Ethyl-5-iodo-4-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029006811-1g
3-Ethyl-5-iodo-4-(trifluoromethyl)pyridine
1806307-06-1 95%
1g
$2,895.00 2022-03-31
Alichem
A029006811-500mg
3-Ethyl-5-iodo-4-(trifluoromethyl)pyridine
1806307-06-1 95%
500mg
$1,735.55 2022-03-31
Alichem
A029006811-250mg
3-Ethyl-5-iodo-4-(trifluoromethyl)pyridine
1806307-06-1 95%
250mg
$960.40 2022-03-31

3-Ethyl-5-iodo-4-(trifluoromethyl)pyridine 関連文献

3-Ethyl-5-iodo-4-(trifluoromethyl)pyridineに関する追加情報

3-Ethyl-5-iodo-4-(trifluoromethyl)pyridine (CAS No. 1806307-06-1)

3-Ethyl-5-iodo-4-(trifluoromethyl)pyridine is a highly specialized organic compound with the CAS registry number 1806307-06-1. This compound belongs to the class of pyridines, which are six-membered aromatic heterocycles containing one nitrogen atom. The structure of this compound is characterized by the presence of an ethyl group at the 3-position, an iodo group at the 5-position, and a trifluoromethyl group at the 4-position of the pyridine ring. These substituents impart unique electronic and steric properties to the molecule, making it a valuable substrate in various chemical reactions and applications.

The synthesis of 3-Ethyl-5-iodo-4-(trifluoromethyl)pyridine typically involves multi-step organic synthesis strategies. One common approach is the nucleophilic substitution or coupling reactions, where the pyridine ring is functionalized with the desired substituents. Recent advancements in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have significantly enhanced the efficiency and selectivity of these syntheses. For instance, researchers have reported the use of Suzuki-Miyaura coupling to introduce aryl or alkenyl groups onto pyridine derivatives, which could be adapted for the synthesis of this compound.

The presence of an iodo group in 3-Ethyl-5-iodo-4-(trifluoromethyl)pyridine makes it a versatile building block in organic chemistry. Iodo groups are known for their reactivity in nucleophilic substitution reactions, enabling the incorporation of various functional groups into the molecule. Additionally, the trifluoromethyl group introduces strong electron-withdrawing effects, which can influence the reactivity and stability of the compound. This combination of substituents makes 3-Ethyl-5-iodo-4-(trifluoromethyl)pyridine a valuable intermediate in the synthesis of complex molecules, such as pharmaceutical agents and agrochemicals.

In recent years, there has been growing interest in exploring the biological activities of pyridine derivatives like 3-Ethyl-5-iodo-4-(trifluoromethyl)pyridine. Studies have shown that such compounds exhibit potential anti-inflammatory, antitumor, and antimicrobial properties. For example, researchers have investigated the ability of pyridine derivatives to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The trifluoromethyl group in this compound may enhance its lipophilicity and bioavailability, making it a promising candidate for drug development.

Beyond its role as a synthetic intermediate or drug candidate, 3-Ethyl-5-Iodo strong>-4-(Trifluoromethyl)Pyridine also finds applications in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). The electron-withdrawing effects of the trifluoromethyl group can modulate the electronic characteristics of the molecule, enabling its integration into advanced electronic devices.

In terms of storage and handling, care must be taken to ensure that CAS No. 1806307 strong>-< strong>06 strong>-< strong>1 strong>1806307-06-1) is stored under appropriate conditions to prevent degradation or contamination. It should be kept away from moisture and light-sensitive environments to maintain its stability.

In conclusion,< strong>CAS No. em> 1806307 strong>-< strong>06 strong>-< strong>1 strong>) represents a versatile and intriguing compound with diverse applications across multiple fields. Its unique structure and functional groups make it a valuable tool in organic synthesis and materials science while its potential biological activities open avenues for further research in drug discovery.

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